N-(4-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine
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Overview
Description
N-(4-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine: is a complex organic compound characterized by its unique structure, which includes a tetrazole ring fused to a quinoxaline moiety and a fluorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile group.
Attachment of the Fluorophenyl Group: The final step involves the nucleophilic substitution of a fluorophenyl group onto the tetrazoloquinoxaline intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-(4-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine
- N-(4-bromophenyl)tetrazolo[1,5-a]quinoxalin-4-amine
- N-(4-methylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine
Uniqueness
N-(4-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H9FN6 |
---|---|
Molecular Weight |
280.26 g/mol |
IUPAC Name |
N-(4-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C14H9FN6/c15-9-5-7-10(8-6-9)16-13-14-18-19-20-21(14)12-4-2-1-3-11(12)17-13/h1-8H,(H,16,17) |
InChI Key |
QQILDJITENLYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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